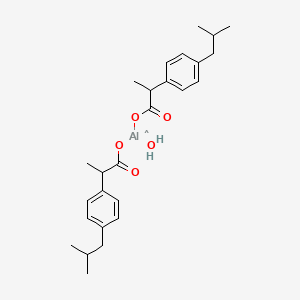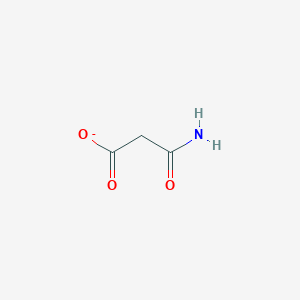
Malonamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonamate is a beta-amino-acid anion. It is a conjugate base of a malonamic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Malonamate and its derivatives have been explored for their potential biological activity. In a study by Katagi et al. (1985), this compound, malonic acid, and malonamide derivatives of heterocyclic compounds were synthesized. These compounds, including malonamates, were tested for anti-inflammatory activity against carrageenin-induced rat paw edema. Some derivatives, notably N-[2-(6-Methoxy) benzothiazolyl] malonamic acid and its ethyl ester, demonstrated significant anti-inflammatory activity (Katagi et al., 1985).
Role in Nitrogen Transport
This compound is involved in nitrogen transport in plant-bacteria symbiosis. Kim and Chae (1990) discovered two types of malonamidases in soybean nodules, which play a role in converting this compound to ammonia, indicating its importance in nitrogen transport in the Rhizobium-legume symbiosis (Kim & Chae, 1990).
Enzymatic Function and Stability
The enzymatic function and stability of malonamidase E2, an enzyme that hydrolyzes this compound to malonate, were studied by Yun et al. (2006). They found that Arg-158 is critical for binding the substrate and stabilizing the transition-state oxyanion in the enzymatic reaction of malonamidase E2 (Yun et al., 2006).
Photographic Applications
Malonamates have been explored in the field of color photography. Thiers and Dormael (2010) described the preparation of ethyl-N-(heterocyclic)-malonamates and N-N'-bis-(heterocyclic)-malondiamides, some of which can be used as color couplers in color photography (Thiers & Dormael, 2010).
This compound in Legume Nodules
The presence of malonate and this compound in legume nodules, roots, and leaves was identified by Kim and Kim (1999), supporting the hypothesis of the malonate shuttle in nitrogen transport (Kim & Kim, 1999).
Eigenschaften
Molekularformel |
C3H4NO3- |
|---|---|
Molekulargewicht |
102.07 g/mol |
IUPAC-Name |
3-amino-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)/p-1 |
InChI-Schlüssel |
CGJMROBVSBIBKP-UHFFFAOYSA-M |
SMILES |
C(C(=O)N)C(=O)[O-] |
Kanonische SMILES |
C(C(=O)N)C(=O)[O-] |
Synonyme |
malonamate malonamic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
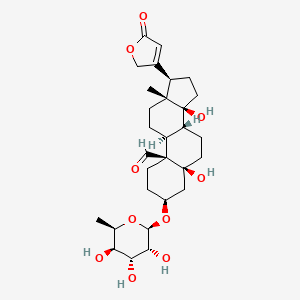
![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)
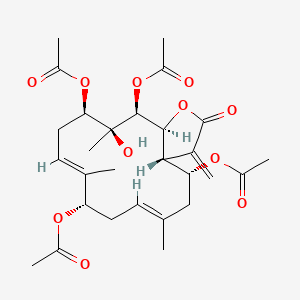
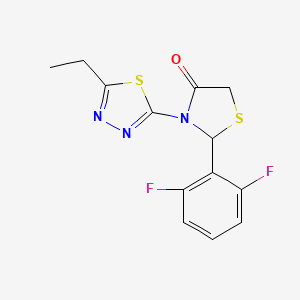
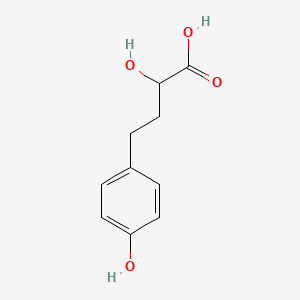
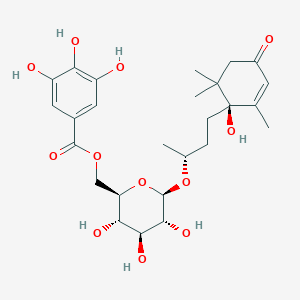
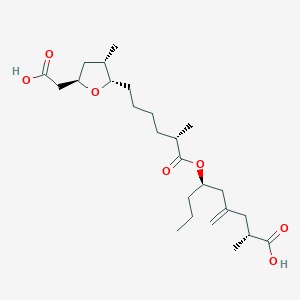

![N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B1258283.png)
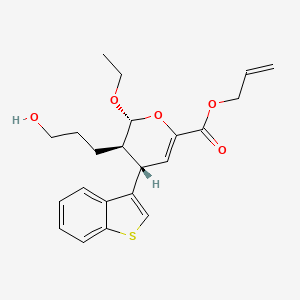
![(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1258286.png)
![(1S,4aS,7S,7aS)-1-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1258287.png)
